6-Aminothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Aminothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment . This reaction is carried out under controlled conditions to ensure the formation of the desired thienopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . In cancer research, the compound has been shown to disrupt cell proliferation pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their antiviral and anticancer properties.
2-Chlorothieno[2,3-d]pyrimidine Derivatives: These compounds have shown antimicrobial activity and are structurally related to 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one.
Uniqueness
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development. Its unique structure allows for various chemical modifications, enhancing its versatility in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
6-amino-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,7H2,(H,8,9,10) |
InChI Key |
JZOKJLBEHZFYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)N |
Origin of Product |
United States |
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